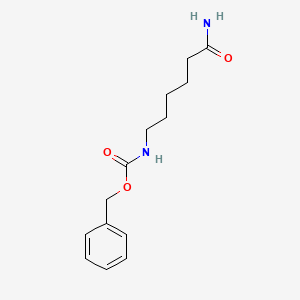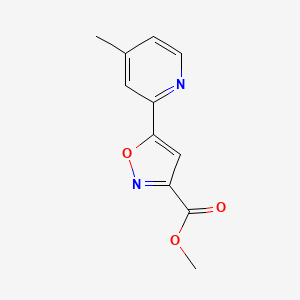
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is of interest due to its potential biological activities and its role in the metabolism of nicotine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods
Industrial production methods for (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide would likely involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to nicotine or other partially reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield nicotine, while substitution could produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to nicotine metabolism.
Medicine: Potential therapeutic applications due to its interaction with nicotinic acetylcholine receptors.
Industry: Could be used in the development of nicotine-related products or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: The parent compound, widely studied for its biological effects.
Nicotine N-oxide: A mono-oxidized derivative of nicotine.
Anabasine: Another alkaloid found in tobacco with similar biological activities.
Uniqueness
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to its specific stereochemistry and the presence of two N-oxide groups, which can significantly alter its chemical and biological properties compared to nicotine and other related compounds.
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 |
InChI-Schlüssel |
GSXMRZNVDIMTTQ-NUHJPDEHSA-N |
Isomerische SMILES |
C[N+]1(CCC[C@H]1C2=C[N+](=CC=C2)[O-])[O-] |
Kanonische SMILES |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)

![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)

![Ethyl 5-aminobenzo[d]isoxazole-3-carboxylate](/img/structure/B13711593.png)




![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)


